molecular formula C5H11NNaO5 B1591375 dl-Monosodium glutamate CAS No. 32221-81-1

dl-Monosodium glutamate

Cat. No.: B1591375
CAS No.: 32221-81-1
M. Wt: 188.13 g/mol
InChI Key: FMGRPEQSMWQKHM-UHFFFAOYSA-N
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Description

MSG, also known as sodium glutamate, is a sodium salt of the amino acid glutamic acid . It is used to intensify the natural flavor of certain foods and is an important ingredient in the cuisines of China and Japan . MSG is naturally present at high levels in tomatoes and Parmesan cheese . It was first identified as a flavor enhancer in 1908 by Japanese chemist Ikeda Kikunae .


Synthesis Analysis

MSG is produced using a bacterial fermentation process with starch or molasses as carbon sources and ammonium salts as nitrogen sources .


Molecular Structure Analysis

The molecular formula of MSG is C5H8NNaO4 . In solid MSG, the glutamate ion exists in its zwitterion form .


Chemical Reactions Analysis

When heated to temperatures above 232°C, MSG decomposes to release toxic fumes containing oxides of nitrogen and sodium .


Physical and Chemical Properties Analysis

MSG is a white crystalline substance . It has a molar mass of 169.111 g/mol . MSG is soluble in water but difficult to dissolve in ethanol and ether .

Scientific Research Applications

Flavor Enhancement and Food Intake Stimulation Monosodium glutamate (MSG) is widely recognized for its role as a flavor enhancer in the food industry, contributing to the umami taste, which is considered the fifth basic taste alongside saltiness, sourness, sweetness, and bitterness. Beyond its culinary uses, MSG has been investigated for its potential benefits in stimulating food intake, particularly in older individuals. Research suggests that small quantities of glutamate can be used to reduce the amount of table salt needed in food preparation without compromising taste, offering a health advantage given the concerns associated with high salt intake. The safety of MSG has been extensively reviewed, leading to its classification in the safest category for food additives by international health organizations, despite common misconceptions regarding its association with various health conditions such as asthma and migraines (S. Jinap & P. Hajeb, 2010).

Neuropharmacology and OCD Treatment In the realm of neuropharmacology, the modulation of glutamate—of which MSG is a common form—has been explored as a treatment pathway for neuropsychiatric disorders, including obsessive-compulsive disorder (OCD). The development and use of glutamate-modulating drugs hold promise for addressing major depression, Alzheimer's disorder, and schizophrenia. Key findings in genetic research have identified potential targets for pharmacological intervention, suggesting a future for new therapeutic approaches grounded in the manipulation of glutamate neurotransmission (M. Grados, M. Specht, H. Sung, & Diandra Fortune, 2013).

Environmental and Production Considerations The production of MSG, particularly in China, which accounts for approximately 80% of the world's MSG, has raised environmental concerns due to wastewater discharges. Studies have shown significant progress in promoting cleaner production practices in the MSG industry, with reduced energy and water consumption being notable achievements. These advancements underscore the importance of adopting best available techniques (BAT) for pollution prevention and highlight the role of regulatory mechanisms in fostering environmental stewardship within the industry (L. Dong, Yong-zhi Li, Ping Wang, Zhihe Feng, & Ning Ding, 2018).

Mechanism of Action

Target of Action

dl-Monosodium glutamate, a sodium salt of glutamic acid, is a non-essential amino acid in the human body. It is known to target glutamate receptors in the central nervous system . These receptors play a crucial role in mediating normal pain neurotransmission and the transition to chronic pain and central sensitization .

Mode of Action

This compound interacts with its targets, the glutamate receptors, by binding to them. This binding promotes the release of intracellular calcium that ultimately activates the brain’s taste center, recognized as an umami taste of this compound . This interaction results in changes in neural signaling transduction in the synapses, participating in cognition, learning, memory, and other physiological and pathological processes .

Biochemical Pathways

This compound affects several biochemical pathways. It participates in seed germination, root architecture, pollen germination, and pollen tube growth under normal conditions . Under stress conditions, this compound takes part in wound response, pathogen resistance, response and adaptation to abiotic stress (such as salt, cold, heat, and drought), and local stimulation (abiotic or biotic stress)-triggered long-distance signaling transduction .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After entering the human body, this compound is mainly absorbed in the small intestine by passive diffusion . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to affect stem cell differentiation, cell proliferation, developmental gene expression, and overall development in animals . In addition, this compound has been associated with various disorders including gyrate atrophy, hyperammonemia, hemolytic anemia, γ-hydoxybutyric aciduria and 5-oxoprolinuria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment, such as lithium, can modulate the effects of this compound . Furthermore, the effect of this compound can vary depending on the physiological state of the organism and the specific environmental context in which it is present.

Safety and Hazards

While MSG has been classified by the U.S. Food and Drug Administration as “generally recognized as safe”, large doses may cause nausea, weakness, dizziness, drowsiness, confusion, and slurred speech . More severe ingestions may produce visual disturbances, fever, confusion, muscle jerks, dilated pupils, seizures, and coma .

Biochemical Analysis

Biochemical Properties

dl-Monosodium glutamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, MSG has been reported to impair testicular enzyme activities and induce oligozoospermia . The nature of these interactions often involves the induction of oxidative stress .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, MSG has been reported to cause a wide range of harmful adverse effects on organs, including the liver and ovary .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . MSG has the capacity to cause oxidative stress in rat thymus, which could possibly mediate thymocyte apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of MSG have been shown to induce oxidative stress in rat thymus . At high doses, MSG has been reported to cause a wide range of harmful adverse effects on organs, including the liver and ovary .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . MSG is metabolized in the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It is known that MSG can affect various cellular compartments and organelles due to its wide range of interactions with cellular biomolecules .

Properties

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGRPEQSMWQKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.O.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32221-81-1
Record name Glutamic acid, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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